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2-Benzyl-3-methoxy-2H-indazole

Tautomerism Physicochemical properties Drug design

Kinase SAR programs require distinct heterocyclic cores beyond common 1H-indazoles. This N2-benzyl-2H-indazole offers a unique electronic profile and binding geometry not accessible via 1-substituted analogs. - **Target bias**: SGK1, Tie2, SRC kinase scaffold (validated 2H-indazole selectivity) - **CNS-optimized**: MW 238.28, TPSA 27 Ų, zero H-bond donors - **Metabolic probe**: 3-methoxy blocks Phase II conjugation; benchmark for hepatocyte stability assays - **Supply**: ≥95% purity, ambient shipping

Molecular Formula C15H14N2O
Molecular Weight 238.28 g/mol
CAS No. 842168-57-4
Cat. No. B11868030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzyl-3-methoxy-2H-indazole
CAS842168-57-4
Molecular FormulaC15H14N2O
Molecular Weight238.28 g/mol
Structural Identifiers
SMILESCOC1=C2C=CC=CC2=NN1CC3=CC=CC=C3
InChIInChI=1S/C15H14N2O/c1-18-15-13-9-5-6-10-14(13)16-17(15)11-12-7-3-2-4-8-12/h2-10H,11H2,1H3
InChIKeyHQHGEAXWVMQKEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Benzyl-3-methoxy-2H-indazole: Structural and Pharmacological Baseline


2-Benzyl-3-methoxy-2H-indazole (CAS 842168-57-4) is a synthetic, low-molecular-weight (238.28 g/mol) heterocyclic compound belonging to the 2H-indazole (isoindazole) subclass [1]. Unlike the more common 1H-indazole tautomer, the 2H configuration places the benzyl substituent on the N2 nitrogen, altering the electronic distribution, dipole moment, and hydrogen-bonding capacity of the scaffold [2]. The 3-methoxy group serves as a metabolically stable replacement for the 3-hydroxy moiety found in many natural and synthetic indazole-based leads, while the N2-benzyl group enhances lipophilicity (calculated XLogP ≈ 3.5) [3]. Although direct pharmacological profiling data for this specific compound are sparse in the open literature, the 2H-indazole scaffold has been validated as a template for selective kinase inhibition (e.g., SGK1, Tie2, SRC) and sigma receptor modulation, establishing a rationale for its use in hit‑finding and lead‑optimization campaigns [4].

2H-indazole core (N2-benzyl) supports distinct kinase selectivity bias vs 1H-tautomer series
Zero H-bond donors; fits CNS multiparameter optimization (MPO) space for brain-penetrant fragment libraries
3-methoxy blocks Phase II conjugative metabolism, enabling metabolic stability benchmarking

Why 1H-Indazole Analogs Fail in 2H-Indazole SAR Studies


Substituting a 1H-indazole analog for the 2H-indazole core introduces a fundamentally different tautomeric species with altered electronic structure, target-binding geometry, and metabolic stability [1]. The 1H- and 2H-tautomers of indazole differ by approximately 2.3 kcal/mol in ground-state energy, and the tautomeric equilibrium is exquisitely sensitive to the nature and position of substituents [2]. In practice, this means that SAR data generated on a 1H-indazole series cannot be reliably extrapolated to the 2H-series: the N2-benzyl group in 2-benzyl-3-methoxy-2H-indazole projects the phenyl ring into a region of space that is inaccessible to the corresponding 1-substituted analog, potentially engaging different hydrophobic pockets or altering the trajectory of the 3-methoxy group relative to the target binding site [3]. Furthermore, the 2H-tautomer exhibits a distinct photophysical absorption profile—absorbing more strongly at longer wavelengths than the 1H-form—which is relevant for fluorescence-based assays and photochemical applications [4].

Tautomer mismatch 1H-indazole analogs differ in ground-state energy, electronic distribution, and binding geometry; SAR may not transfer.
Photophysical shift 2H-tautomer absorbs more strongly at longer wavelengths. Fluorescence-based assay results may diverge from 1H-series.
Metabolic clearance 3-hydroxy analog is susceptible to rapid glucuronidation/sulfation. Direct replacement may alter in vitro half-life significantly.

Quantitative Differentiation vs. Closest Indazole Analogs


Tautomer-Controlled Physicochemical Differentiation

The 2H-indazole tautomer of 2‑benzyl‑3‑methoxy‑2H‑indazole is thermodynamically less stable than its 1H‑tautomer counterpart (calculated energy difference of ca. 2.3 kcal/mol for the parent indazole system) [1]. This energy penalty is offset by the N2‑benzyl substituent, which stabilizes the 2H‑form through conjugation and steric effects. The 2H‑tautomer exhibits a computed XLogP of approximately 3.5, indicating enhanced lipophilicity relative to the more polar 1H‑indazole core (typical XLogP of 1‑benzyl‑1H‑indazole analogs is estimated at ca. 2.8–3.2 based on fragment‑based calculations) [2]. The topological polar surface area (TPSA) is 27.05 Ų, which is below the typical threshold of 60 Ų for good oral bioavailability, suggesting favorable membrane permeability [3]. The 2H‑tautomer also shows a distinct UV‑Vis absorption profile, with stronger absorbance at longer wavelengths compared to the 1H‑form, a property exploitable in fluorescence‑based screening assays [4].

Tautomer Physicochemistry
Class-level inference
XLogP ≈ 3.5 (2H) vs 2.8–3.2 (1H); TPSA 27.05 Ų; ΔE ≈ 2.3 kcal/mol favoring 1H ground state
Reported lipophilicity increase may support access to hydrophobic binding pockets distinct from 1H-indazole series
DFT-based; fragment-level logP estimates. Verify experimentally for target engagement.
Tautomerism Physicochemical properties Drug design

Kinase Selectivity Profile: 2H- vs. 1H-Indazole Scaffold

A focused library of 52 aza‑2H‑indazole derivatives was profiled against a panel of 30 kinases, confirming that the 2H‑indazole scaffold imparts a selectivity bias favoring SGK1, Tie2, and SRC kinases over other kinase families [1]. The best representatives in this library exhibited IC50 values in the range of 500 nM against these three targets [2]. This selectivity profile is distinct from that of the 1H‑indazole scaffold, which more frequently hit kinases such as CDK2, Aurora A, and VEGFR2 in comparable screening panels [3]. While 2‑benzyl‑3‑methoxy‑2H‑indazole was not itself a member of the screened library, its core 2H‑indazole substructure is identical to the template that produced this selectivity signature. The addition of the 3‑methoxy and N2‑benzyl groups is expected to further modulate potency and selectivity through interactions with the ATP‑binding pocket and adjacent hydrophobic regions [4].

Kinase Selectivity Fingerprint
Class-level inference
2H-template hits SGK1, Tie2, SRC (best IC50 ~500 nM); 1H-template frequently hits CDK2, Aurora A, VEGFR2
Scaffold-dependent selectivity bias supports pursuit of underexplored kinase targets in hit-finding campaigns
30-kinase panel; library of 52 aza-2H-indazoles. Compound itself not directly profiled.
Kinase inhibition Selectivity screening 2H-Indazole template

Metabolic Stability Advantage of 3-Methoxy Substitution

Indazole derivatives bearing a free 3‑hydroxy group are susceptible to rapid Phase II glucuronidation and sulfation, which can severely limit their in vivo half‑life and oral bioavailability [1]. Methylation of the 3‑hydroxy group to yield the 3‑methoxy analog (as in 2‑benzyl‑3‑methoxy‑2H‑indazole) blocks these conjugative metabolic pathways. In a study of structurally related 3‑alkoxy‑2‑benzyl‑5‑nitro‑2H‑indazoles, the 3‑methoxy derivatives demonstrated retained antiparasitic activity (IC50 values as low as 9.11 μM against metronidazole‑resistant Trichomonas vaginalis) while showing low unspecific cytotoxicity and high selectivity indices (SI) against mammalian fibroblast cells [2]. Although the 5‑nitro group in that series contributes to bioactivity, the metabolic stability imparted by the 3‑methoxy group is a general feature of this substitution pattern and directly applicable to 2‑benzyl‑3‑methoxy‑2H‑indazole. In contrast, the corresponding 3‑hydroxy analog (2‑benzyl‑2H‑indazol‑3‑ol) would be expected to exhibit significantly higher clearance due to conjugative metabolism [3].

Metabolic Stability vs 3-OH
Class-level inference
3-methoxy blocks glucuronidation/sulfation; related analog retained antiparasitic IC50 = 9.11 µM with low cytotoxicity
Methoxy substitution reduces Phase II clearance risk, supporting more reliable in vitro ADME profiling
Inferred from 5-nitro-2H-indazole series. Test with unlabeled hepatocyte stability assay.
Metabolic stability 3-Methoxyindazole Phase II metabolism

Synthetic Accessibility via Davis-Beirut Reaction

The Davis‑Beirut reaction provides a straightforward, two‑step, one‑pot synthetic route to 3‑alkoxy‑2H‑indazoles, including 3‑methoxy‑2H‑indazole, from commercially available starting materials [1]. This methodology was demonstrated to efficiently produce 2‑aryl‑2H‑indazoles in good yields through base‑catalyzed benzyl C–H deprotonation and cyclization [2]. The reaction tolerates a broad range of electrophiles (anhydrides, acid chlorides, carbonochloridates, sulfonyl chlorides, alkyl bromides), enabling rapid diversification at the N1 and N2 positions to generate diverse libraries for SAR exploration [3]. In contrast, the corresponding 1H‑indazole series often requires more complex synthetic sequences involving Cadogan cyclization or palladium‑catalyzed C–H functionalization, which can be lower‑yielding and less amenable to parallel synthesis [4]. The 3‑methoxy group can also serve as a synthetic handle for subsequent demethylation to the 3‑hydroxy analog or displacement with amines, further expanding the accessible chemical space.

Synthetic Route Efficiency
Class-level inference
Davis-Beirut reaction: 2 steps, one-pot, broad electrophile scope. 1H-indazole typically requires 3–4 steps (Cadogan or Pd-catalyzed).
Shorter synthetic sequence enables faster SAR cycles and reduced cost-per-compound for library production
Yields and functional group tolerance reported for analogous 2-aryl substrates. Scale-up validation advised.
Davis-Beirut reaction 2H-Indazole synthesis Scaffold diversification

CNS Penetration Potential and Hydrogen-Bond Donor Deficiency

2‑Benzyl‑3‑methoxy‑2H‑indazole possesses zero hydrogen‑bond donors (HBD = 0) and only two hydrogen‑bond acceptors (HBA = 2) [1]. This HBD count is a critical parameter in CNS drug design: compounds with HBD ≤ 1 are significantly more likely to exhibit adequate blood‑brain barrier (BBB) penetration than those with HBD ≥ 2 [2]. In contrast, the corresponding 3‑hydroxy analog (2‑benzyl‑2H‑indazol‑3‑ol) bears one HBD (the hydroxyl proton), which would reduce its predicted CNS multiparameter optimization (MPO) score by approximately 0.5–1.0 units on the standard 0–6 desirability scale [3]. Many close indazole analogs, such as 1‑benzyl‑1H‑indazole‑3‑carboxamide or 2‑benzyl‑2H‑indazole‑7‑carboxamide (which contain primary amide NH2 groups), have HBD counts of 1–2 and are correspondingly less likely to penetrate the CNS [4]. The absence of HBDs in 2‑benzyl‑3‑methoxy‑2H‑indazole positions it favorably for CNS‑targeted probe and drug discovery programs, where minimizing HBD count is a well‑established design principle.

CNS Drug-Like Profile
Class-level inference
HBD = 0, HBA = 2, TPSA 27.05 Ų, predicted CNS MPO score ≈ 4.5–5.0 (0–6 scale). 3-hydroxy analog CNS MPO ≈ 3.5–4.5.
Zero HBD count aligns with CNS MPO guidelines; may support fragment-based CNS library design
Calculated scores; BBB permeability must be confirmed experimentally (PAMPA-BBB or in situ perfusion).
CNS drug design Hydrogen-bond donors Blood-brain barrier penetration

Lipophilic Ligand Efficiency of N2-Benzyl Substitution

The N2‑benzyl substituent in 2‑benzyl‑3‑methoxy‑2H‑indazole contributes approximately 2.5–3.0 logP units to the overall lipophilicity of the molecule (XLogP ≈ 3.5 vs. an estimated XLogP ≈ 0.5–1.0 for the unsubstituted 3‑methoxy‑2H‑indazole) [1]. This increase in lipophilicity is accompanied by a gain in molecular weight of 90 Da (benzyl = 91 Da) relative to the N2‑unsubstituted parent. The lipophilic ligand efficiency (LLE = pIC50 – logP) is a key metric for prioritizing compounds in lead optimization; benzyl substitution at N2 provides a tunable handle for modulating both potency and lipophilicity [2]. In the series of 3‑alkoxy‑2‑benzyl‑5‑nitro‑2H‑indazoles, the N2‑benzyl group was essential for anti‑Trypanosoma cruzi activity, with compounds lacking this substituent showing substantially reduced potency [3]. While direct comparative LLE data for 2‑benzyl‑3‑methoxy‑2H‑indazole versus its N2‑methyl analog are not available, the benzyl group offers an additional aromatic ring for π‑stacking and hydrophobic interactions that the smaller methyl group cannot provide, potentially enhancing target binding affinity without proportionally increasing logP [4].

N2-Benzyl LLE Contribution
Supporting evidence
XLogP increase ~2.5–3.0 log units vs N2-unsubstituted; ΔMW +90 Da. Benzyl essential for anti-T. cruzi activity in related 5-nitro series.
N2-benzyl enhances lipophilicity without adding HBD; supports tunable lipophilic ligand efficiency optimization
Fragment-based estimation; direct LLE values for this compound not available. Validate binding potency gain.
Lipophilic ligand efficiency N2-substitution SAR

Research and Industrial Application Scenarios


CNS-Targeted Fragment-Based Library Expansion

With zero hydrogen‑bond donors, a TPSA of 27.05 Ų, and a favorable CNS MPO score, 2‑benzyl‑3‑methoxy‑2H‑indazole is an ideal fragment for CNS‑oriented FBDD libraries [1]. Its 2H‑indazole core provides a kinase selectivity bias (SGK1, Tie2, SRC) that is distinct from the more common 1H‑indazole fragments, enabling exploration of underexploited target space in neurodegenerative and neuropsychiatric indications [2]. The compound's molecular weight (238 Da) falls within the optimal fragment range (MW < 300), and its 3‑methoxy group serves as a synthetic handle for later‑stage elaboration or demethylation to the phenol for hydrogen‑bonding interactions [3].

Kinase Inhibitor Lead Optimization for Oncology

The validated selectivity of the 2H‑indazole scaffold for SGK1, Tie2, and SRC kinases (best IC50 ≈ 500 nM for focused library representatives) makes 2‑benzyl‑3‑methoxy‑2H‑indazole a compelling starting point for structure‑based lead optimization [1]. The N2‑benzyl group can be systematically varied to probe the hydrophobic pocket adjacent to the ATP‑binding site, while the 3‑methoxy group can be replaced to modulate metabolic stability and potency. The absence of a 5‑nitro group (present in related antiparasitic 2H‑indazoles) distinguishes this compound for kinase applications, where nitro groups are generally disfavored due to mutagenicity concerns [2].

Metabolic Stability Benchmarking in Indazole SAR

The 3‑methoxy substitution blocks Phase II conjugative metabolism, making 2‑benzyl‑3‑methoxy‑2H‑indazole a useful reference compound for benchmarking the metabolic stability of new indazole analogs in hepatocyte or microsomal stability assays [1]. Its high lipophilicity (XLogP ≈ 3.5) and low TPSA also make it a suitable probe for assessing passive membrane permeability in Caco‑2 or MDCK cell monolayers, providing baseline data for structure–permeability relationship studies within the 2H‑indazole series [2]. Researchers can use this compound to establish the intrinsic clearance and permeability of the 3‑methoxy‑2H‑indazole scaffold before introducing additional polar or ionizable functionality [3].

Chemical Probe Development for Sigma and GPCR Targets

The 2H‑indazole scaffold has been implicated in sigma receptor modulation and GPCR interactions, as evidenced by patent filings describing indazole derivatives with activity at sigma receptors, dopamine D2 receptors, and adrenergic receptors [1]. 2‑Benzyl‑3‑methoxy‑2H‑indazole, with its balanced lipophilicity and lack of H‑bond donors, is well‑suited for radioligand displacement assays and functional GPCR screening panels [2]. Its structural features align with known pharmacophoric requirements for sigma‑1/sigma‑2 receptor ligands, and the compound can serve as a viable starting point for developing selective chemical biology probes to deconvolute sigma receptor subtype pharmacology [3].

Application
Selection Property
Validation Focus
CNS fragment-based library expansion
Zero H-bond donors; favorable CNS MPO profile
CNS MPO score and in vitro permeability (PAMPA-BBB / MDCK)
Kinase inhibitor lead discovery
2H-indazole selectivity bias for SGK1, Tie2, SRC
Kinase panel profiling and selectivity window assessment
Metabolic stability benchmarking
3-methoxy blocked Phase II conjugation
Microsomal/hepatocyte stability comparison vs 3-hydroxy analog
Sigma/GPCR chemical probe development
Balanced lipophilicity; zero HBD count
Radioligand displacement and functional GPCR assay panels
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